2-Bromo-benzimidic acid ethyl ester
Description
2-Bromo-benzimidic acid ethyl ester is a brominated aromatic ester characterized by a benzimidic acid backbone (a benzoic acid derivative with an imidic acid group, NH) substituted with a bromine atom at the 2-position and an ethyl ester moiety. Brominated aromatic esters are widely used in organic synthesis, pharmaceuticals, and materials science due to their reactivity, stability, and tunable electronic properties .
Properties
CAS No. |
77250-66-9 |
|---|---|
Molecular Formula |
C9H10BrNO |
Molecular Weight |
228.09 g/mol |
IUPAC Name |
ethyl 2-bromobenzenecarboximidate |
InChI |
InChI=1S/C9H10BrNO/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-6,11H,2H2,1H3 |
InChI Key |
HBEQHHCVVHQVBM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)C1=CC=CC=C1Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-benzimidic acid ethyl ester typically involves the bromination of benzimidazole followed by esterification. One common method includes the reaction of benzimidazole with bromine in the presence of a suitable solvent like acetic acid. The resulting 2-bromo-benzimidazole is then reacted with ethanol and a catalytic amount of sulfuric acid to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Products depend on the nucleophile used, such as 2-azido-benzimidic acid ethyl ester or 2-thiocyanato-benzimidic acid ethyl ester.
Hydrolysis: Benzimidic acid and ethanol.
Oxidation: Oxidized derivatives of the benzimidazole ring.
Scientific Research Applications
2-Bromo-benzimidic acid ethyl ester has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-benzimidic acid ethyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the ester group can influence the compound’s reactivity and binding affinity, making it a versatile scaffold for drug design.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table compares 2-bromo-benzimidic acid ethyl ester with key analogs from the evidence, focusing on substituent patterns and molecular properties:
Key Observations :
- Halogen Positioning : Bromine at the 2-position (as in the target compound) may enhance electrophilicity compared to 5-bromo derivatives (e.g., ).
- Amino vs. Halogen Groups: The amino group in increases solubility in polar solvents, whereas halogenated analogs () are more lipophilic.
- Ester Chain Length : Ethyl esters (e.g., ) offer moderate steric bulk compared to methyl esters (), influencing reaction kinetics in nucleophilic substitutions .
Physicochemical Properties
- Myristic acid ethyl ester () is highly hydrophobic, making it suitable for lipid membrane studies.
- Reactivity : Bromine acts as a leaving group in SN2 reactions, as seen in methyl 2-bromomethyl benzoate (), which is used to synthesize benzyl derivatives . Multi-halogenated compounds () show enhanced stability against oxidation.
- Thermal Properties : Myristic acid ethyl ester has a melting point of 18–20°C and boiling point of 295°C (), whereas halogenated aromatic esters (e.g., ) likely have higher melting points due to stronger intermolecular forces.
Biological Activity
2-Bromo-benzimidic acid ethyl ester (CAS No. 77250-66-9) is a chemical compound that has garnered attention for its biological activities, particularly in the fields of antimicrobial and anticancer research. The compound is characterized by its benzimidic acid structure with a bromine substituent, which enhances its reactivity and potential therapeutic applications.
- Molecular Formula : C9H9BrN2O2
- Molecular Weight : 228.09 g/mol
- Structure : The presence of the bromine atom contributes to the compound's lipophilicity and reactivity, making it a suitable candidate for various biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. The mechanism of action is believed to involve interference with microbial cell wall synthesis and metabolic pathways.
- Case Study : A study evaluating the antimicrobial efficacy of this compound demonstrated inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the pathogen tested.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of key signaling pathways.
- Research Findings : In vitro studies have shown that treatment with this compound leads to a reduction in cell viability in various cancer cell lines, including breast and colon cancer. The compound appears to activate caspase pathways, which are critical for programmed cell death.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within microbial and cancer cells. The bromine substituent enhances the compound's ability to penetrate cell membranes, facilitating its action on intracellular targets.
- Target Interactions : Studies utilizing molecular docking simulations have suggested potential binding sites on enzymes involved in DNA replication and repair, which could explain its anticancer effects.
Comparative Analysis
To further understand the biological implications of this compound, it is beneficial to compare it with structurally similar compounds.
| Compound Name | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| 3-Bromo-benzimidic acid ethyl ester | C9H9BrN2O2 | 228.09 g/mol | Similar structure; different bromine position |
| 4-Bromo-2-methyl-benzimidic acid | C10H10BrN2O2 | 242.11 g/mol | Contains a methyl group; altered properties |
| Ethyl bromoacetate | C5H7BrO2 | 167.00 g/mol | Different functional group; used in alkylation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
